molecular formula C19H18Cl2N2O4 B2446501 2-(1-(2-(2,4-dichlorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034270-23-8

2-(1-(2-(2,4-dichlorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2446501
CAS RN: 2034270-23-8
M. Wt: 409.26
InChI Key: XJYCMYDUUPASFW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely containing a heterocyclic moiety due to the presence of azetidin . It also seems to contain a dichlorophenoxy group, which is commonly found in certain types of herbicides .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions could involve the dichlorophenoxy group or the azetidin ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other substances .

Scientific Research Applications

Antiproliferative Activity Against Cancer Cells

The compound has been investigated for its potential as an antiproliferative agent against cancer cell lines. Specifically, it was tested against MCF-7 (breast cancer), HT-29 (colorectal cancer), and A549 (lung cancer) cell lines . Several derivatives showed moderate-to-good antiproliferative activity against MCF-7 and A549 cells. However, some compounds were inactive against HT-29 cells. Notably, compound 6f demonstrated promising activity and was further evaluated.

Inhibition of c-Met Kinase

c-Met, a receptor tyrosine kinase, plays a crucial role in cancer development and progression. The compound was tested against c-Met kinase using the ADP Glo™ assay. Some derivatives exhibited an IC50 value below 10 µM, indicating good activity against c-Met kinase. Compound 6f, in particular, stood out as a promising candidate .

Antimigratory Properties

Compound 6f was evaluated for its antimigratory effects on MCF-7 and A549 cell lines using colony formation and wound healing assays. It demonstrated long-term antiproliferative effects and exerted antimigratory activity. Notably, it was more effective at inhibiting growth and migration in MCF-7 cells .

Binding to Met1160

Molecular docking studies revealed that these compounds bind to Met1160 in the hinge region of c-Met kinase. This interaction likely contributes to their inhibitory effects .

Selectivity for c-Met Kinase

Docking-based selectivity studies indicated that these compounds were more selective for c-Met kinase, which is crucial for targeted therapy .

Anti-Inflammatory Potential

While not directly related to cancer, 2-(2,4-dichlorophenoxy)acetic acid derivatives have shown promise as anti-inflammatory agents. They selectively inhibit the COX-2 enzyme, which is relevant for managing inflammation .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, it might interact with certain proteins or enzymes in the body .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to better understand its physical and chemical properties, its mechanism of action, and its potential uses .

properties

IUPAC Name

2-[1-[2-(2,4-dichlorophenoxy)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O4/c20-11-5-6-16(15(21)7-11)27-10-17(24)22-8-12(9-22)23-18(25)13-3-1-2-4-14(13)19(23)26/h1-2,5-7,12-14H,3-4,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYCMYDUUPASFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-(2,4-dichlorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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